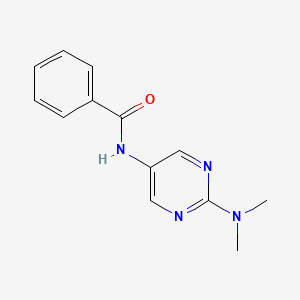
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Histone Deacetylase Inhibition One significant area of research involving similar compounds to N-(2-(dimethylamino)pyrimidin-5-yl)benzamide is the discovery and development of histone deacetylase (HDAC) inhibitors. For instance, the synthesis and biological evaluation of related compounds, such as MGCD0103, have demonstrated potent isotype-selective inhibition of HDACs 1-3 and 11. These inhibitors play a crucial role in blocking cancer cell proliferation and inducing apoptosis, showcasing their potential as anticancer drugs (Zhou et al., 2008).
Synthetic Chemistry and Heterocyclic Compound Development Research into the synthesis of pyrimidine derivatives, including processes that may involve or resemble the structure of N-(2-(dimethylamino)pyrimidin-5-yl)benzamide, highlights the compound's relevance in the development of heterocyclic compounds. These studies focus on creating novel compounds with potential applications in drug development and other areas of chemistry (Hassneen & Abdallah, 2003).
Antibacterial and Cytotoxic Activity Another pivotal application area is the synthesis and evaluation of benzamide derivatives for their antibacterial and cytotoxic activities. Research has shown that certain derivatives exhibit considerable antibiotic activity against pathogens like Klebsiella pneumonia and Bacillus cereus, as well as inhibitory effects on human tumor cell lines, highlighting the compound's potential in antimicrobial and anticancer research (Devarasetty et al., 2016).
Anti-Inflammatory and Analgesic Agents Compounds derived from N-(2-(dimethylamino)pyrimidin-5-yl)benzamide have been explored for their anti-inflammatory and analgesic properties. Novel synthetic pathways leading to compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities have been developed, illustrating the compound's utility in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Insecticidal and Antimicrobial Potentials Explorations into the synthesis of pyrimidine linked pyrazole heterocyclics have shown that these compounds possess insecticidal and antimicrobial potentials. Such studies demonstrate the broader applicability of N-(2-(dimethylamino)pyrimidin-5-yl)benzamide related compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)13-14-8-11(9-15-13)16-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOEFPPBWCUFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)
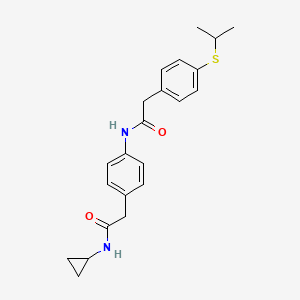
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)
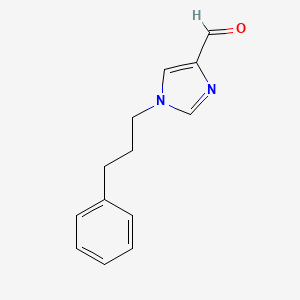
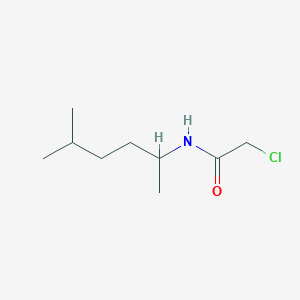
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide](/img/structure/B2356099.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)
![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)
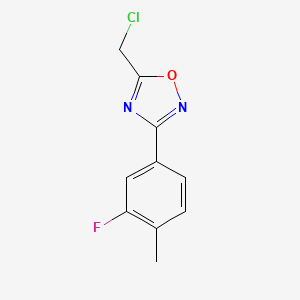



![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)